Target Engagement: FPR1 Antagonism Potency Benchmarking
In a head-to-head comparison against known FPR1 antagonists, (2,6-difluoro-4-iodophenyl)methanol demonstrates an IC50 of 390 nM for inhibiting fMLF-induced calcium mobilization in HL-60 cells [1]. This places its potency between the nanomolar-range antagonists such as ICT12035 (IC50 = 30 nM) and the micromolar-range inhibitors like HCH6-1 (IC50 = 4.98 μM) . The compound's activity profile confirms its viability as a moderately potent FPR1 modulator scaffold, with the iodine atom serving as a critical handle for further structure-activity relationship (SAR) optimization.
| Evidence Dimension | FPR1 Antagonism Potency (IC50) |
|---|---|
| Target Compound Data | 390 nM |
| Comparator Or Baseline | ICT12035 (30 nM); HCH6-1 (4.98 μM) |
| Quantified Difference | 390 nM vs. 30 nM (12-fold less potent than ICT12035) and 4.98 μM (13-fold more potent than HCH6-1) |
| Conditions | Antagonist activity against human FPR1 expressed in human HL-60 cells assessed as inhibition of fMLF-induced calcium mobilization preincubated for 10 mins |
Why This Matters
For laboratories developing FPR1-targeted therapeutics, this compound offers a balanced potency and synthetic versatility that more potent analogs (with complex scaffolds) or less active compounds cannot provide without additional synthetic investment.
- [1] BindingDB. (2024). BDBM50620859 CHEMBL5409298. Binding Database. View Source
